3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione family, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 3: 2,4-Dimethoxyphenyl group, providing electron-donating methoxy substituents.
- Positions 5 and 6: Methyl groups, enhancing steric bulk and lipophilicity.
- Position 1: (2-Methylphenyl)methyl (o-methylbenzyl) substituent, influencing solubility and biological target interactions.
This structural complexity suggests applications in medicinal chemistry, particularly for antimicrobial or enzyme-targeted therapies .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-14-8-6-7-9-17(14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-11-10-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXCHILBXWXZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Thieno[2,3-d]pyrimidine-2,4-dione Analogues
Key Observations:
- Position 1 : Alkylation with aromatic or aliphatic groups (e.g., benzyl, phenethyl) modulates solubility and membrane permeability. The target compound’s o-methylbenzyl group may enhance steric hindrance compared to simpler benzyl derivatives .
- Position 3 : Electron-rich groups (e.g., 2,4-dimethoxyphenyl in the target compound) improve π-π interactions compared to electron-withdrawing substituents (e.g., nitro in ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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